molecular formula C21H24N6O3 B2853186 N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine CAS No. 924892-51-3

N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine

Cat. No. B2853186
CAS RN: 924892-51-3
M. Wt: 408.462
InChI Key: QFABZFLHBBYGGT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be elucidated using various techniques such as X-ray diffraction, NMR, and IR spectroscopy . For instance, the structure of a similar compound, 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, was determined using single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on various factors . For example, lignin peroxidase can catalyze the C–C cleavage of a propenyl side chain, producing veratraldehyde from 1-(3′,4′-dimethoxyphenyl)propene .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods . For example, the vibrational spectra, HOMO–LUMO analysis, and hyperpolarizability of 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one were calculated using density functional theory .

Scientific Research Applications

Chemical Sensing and Detection

Research has explored the utility of diaminoaromatic moieties, similar to those found in the compound of interest, in developing phosphorescent sensors for nitric oxide (NO). These sensors are based on rhenium(I) polypyridine complexes functionalized with a diaminoaromatic moiety. These complexes exhibit weak emission due to quenching by the diaminoaromatic moiety but show intense emission in the presence of NO, indicating their potential as intracellular NO sensors (Choi et al., 2013).

Structural Analysis

Derivatives of 2,4-dimethoxy-1,3,5-triazine have been structurally characterized, revealing various conformations such as butterfly and propeller conformations. These structures are significant for understanding the interactions and properties of related compounds in scientific research (Fridman, Kapon, & Kaftory, 2003).

Biological Activity

A series of pyrimidine linked with morpholinophenyl derivatives, sharing structural similarities with the compound , have been synthesized and evaluated for larvicidal activity. These studies underline the potential for designing new compounds with improved biological activities based on structural modifications (Gorle et al., 2016).

Chemical Synthesis

Efforts in chemical synthesis have led to the development of methods for creating C-substituted morpholines and related heterocycles, showcasing the versatility of these chemical structures for synthesizing diverse bioactive molecules (Matlock et al., 2015).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties . For example, 3-(3,4-dimethoxyphenyl)propanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-N-(3,4-dimethoxyphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-28-17-9-8-16(14-18(17)29-2)23-20-24-19(22-15-6-4-3-5-7-15)25-21(26-20)27-10-12-30-13-11-27/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFABZFLHBBYGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine

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